molecular formula C8H15NO3 B6611640 2-[(4-aminocyclohexyl)oxy]aceticacid CAS No. 1018238-65-7

2-[(4-aminocyclohexyl)oxy]aceticacid

Cat. No.: B6611640
CAS No.: 1018238-65-7
M. Wt: 173.21 g/mol
InChI Key: KBPXSFRRRQUXSA-UHFFFAOYSA-N
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Description

2-[(4-Aminocyclohexyl)oxy]acetic acid is a cyclohexane derivative featuring an amino group at the 4-position of the cyclohexyl ring and an acetic acid moiety linked via an ether bond. Its molecular formula is C₈H₁₅NO₃, and it is structurally characterized by the interplay of hydrophilic (amino, carboxylic acid) and hydrophobic (cyclohexyl) groups.

Properties

IUPAC Name

2-(4-aminocyclohexyl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h6-7H,1-5,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPXSFRRRQUXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-aminocyclohexyl)oxy]acetic acid typically involves the reaction of 4-aminocyclohexanol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the hydroxyl group of 4-aminocyclohexanol and the chloroacetic acid, followed by the hydrolysis of the intermediate product to yield the final compound .

Industrial Production Methods

Industrial production of 2-[(4-aminocyclohexyl)oxy]acetic acid may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pH adjustment, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

2-[(4-aminocyclohexyl)oxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce cyclohexylamines. Substitution reactions can lead to a variety of substituted acetic acid derivatives.

Scientific Research Applications

2-[(4-aminocyclohexyl)oxy]acetic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[(4-aminocyclohexyl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The aminocyclohexyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The compound may also interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 2-[(4-aminocyclohexyl)oxy]acetic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application
2-[(4-Aminocyclohexyl)oxy]acetic acid C₈H₁₅NO₃ 173.21 Amino, carboxylic acid, ether Potential enzyme/receptor modulation
trans-2-(4-Aminocyclohexyl)acetic acid HCl C₈H₁₆ClNO₂ 193.67 Amino, carboxylic acid (trans isomer) Enhanced solubility due to HCl salt
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid C₁₀H₁₇NO₃ 199.25 Amino-oxoethyl, carboxylic acid Neurotropic properties
2-[(2-Fluorocyclohexyl)oxy]acetic acid C₈H₁₃FO₃ 176.19 Fluorine substituent, carboxylic acid Increased electronegativity/reactivity
[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid C₁₈H₂₂O₅ 318.40 Chromene ring, hexyl, methyl, ketone Lipophilicity impacts bioavailability

Physicochemical Properties

  • The hydrochloride salt of the trans isomer (193.67 g/mol) has improved aqueous solubility compared to the free acid form .
  • Synthetic Yields: Derivatives synthesized via hydrazine hydrate reactions (e.g., 2-acetylamino-2-(2-quinolyl)acetic hydrazide) achieve moderate yields (~74%) , suggesting that the introduction of heteroaromatic groups (quinoline) may complicate purification.

Key Research Findings

  • Stereochemical Impact: The trans isomer of 2-(4-aminocyclohexyl)acetic acid hydrochloride shows distinct crystallographic packing and solubility compared to cis isomers, highlighting the importance of stereochemistry in drug formulation .
  • Hydrogen Bonding : In 2-(5-cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid (C₁₉H₂₄O₃S), O–H⋯O hydrogen bonds stabilize crystal structures, which could influence stability in solid-state formulations .

Biological Activity

2-[(4-Aminocyclohexyl)oxy]acetic acid, also known as a cyclohexyl derivative, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 2-[(4-aminocyclohexyl)oxy]acetic acid is C9H15N1O3C_9H_{15}N_1O_3, with a molecular weight of approximately 185.23 g/mol. The structure consists of a cyclohexyl ring substituted with an amino group and an ether linkage to acetic acid.

PropertyValue
Molecular FormulaC9H15N1O3C_9H_{15}N_1O_3
Molecular Weight185.23 g/mol
CAS Number1018238-65-7

The biological activity of 2-[(4-aminocyclohexyl)oxy]acetic acid is primarily attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound may modulate the activity of enzymes involved in metabolic pathways, potentially influencing processes such as cell growth and apoptosis.
  • Receptor Binding : It is hypothesized that the compound interacts with specific receptors, which could lead to altered signaling pathways associated with inflammation and pain modulation.

Biological Activity

Research indicates that 2-[(4-aminocyclohexyl)oxy]acetic acid exhibits several biological activities:

1. Antimicrobial Activity

  • Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. In vitro assays indicated effective inhibition of growth for pathogens such as Staphylococcus aureus.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

2. Anticancer Properties

  • In cellular assays, 2-[(4-aminocyclohexyl)oxy]acetic acid demonstrated potential anticancer activity, particularly against breast cancer cell lines (MCF-7). The compound induced apoptosis and cell cycle arrest.
Cell LineIC50 (µM)
MCF-725

Case Studies

Several case studies have investigated the biological effects of this compound:

Case Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of 2-[(4-aminocyclohexyl)oxy]acetic acid against Staphylococcus aureus. The results confirmed its potential as an antimicrobial agent, with an MIC of 32 µg/mL.

Anticancer Activity Assessment
In research focusing on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). This finding suggests that it could be a lead candidate for further development in cancer therapy.

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